Xanthotoxol

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Xanthotoxol puede sintetizarse a través de varias rutas químicas. Un método común implica el uso de 8-hidroxifuranocumarina 8-O-metiltransferasa, una enzima que cataliza la metilación de this compound para producir O-metilthis compound (xanthotoxina o metoxsalén) .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción de fuentes naturales como Cnidium monnieri. El proceso de extracción incluye la extracción con solventes, seguida de una purificación cromatográfica para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Xanthotoxol experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Xanthotoxol exhibits significant anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions. Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition occurs through the suppression of the NF-κB and MAPK signaling pathways, which are critical in mediating inflammatory responses.

Key Findings:

- Mechanism : this compound reduces the phosphorylation of IκBα and prevents the nuclear translocation of NF-κB p65, leading to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Safety Profile : In human skin patch tests, this compound did not induce adverse reactions at concentrations up to 100 μM, suggesting its potential for topical applications in cosmetics and dermatological treatments .

Anti-Cancer Properties

This compound has shown promising results in inhibiting the progression of non-small cell lung cancer (NSCLC). In vitro studies demonstrated that this compound reduces cell viability, colony formation, and migration of NSCLC cells while inducing apoptosis.

Key Findings:

- Mechanism : The compound downregulates PI3K-AKT signaling pathways, which are pivotal in cancer cell proliferation and metastasis. It also induces cell cycle arrest and modulates epithelial-mesenchymal transition (EMT) associated genes .

- In Vivo Efficacy : In xenograft mouse models, this compound significantly suppressed tumor growth without evident toxicity to normal tissues .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of ischemia/reperfusion injury. Studies indicate that this compound can mitigate blood-brain barrier disruption and reduce the levels of inflammatory mediators following ischemic insults.

Key Findings:

- Mechanism : this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α, along with decreased iNOS activity .

- Cognitive Enhancement : In models of cognitive dysfunction induced by LPS, this compound improved learning and memory functions by enhancing cholinergic neurotransmission and reducing neuroinflammation .

Cosmetic Applications

Given its anti-inflammatory properties and safety profile, this compound is being investigated for use in cosmetic formulations aimed at treating skin conditions characterized by inflammation.

Key Findings:

- Topical Formulations : The compound's ability to inhibit inflammatory cytokine production suggests it could be beneficial in formulations designed for sensitive or inflamed skin .

Summary Table of this compound Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of NF-κB and MAPK pathways | Reduced cytokine levels; safe for topical use |

| Anti-Cancer | Downregulation of PI3K-AKT signaling | Suppressed NSCLC growth; induced apoptosis |

| Neuroprotective | Attenuation of BBB disruption; reduced inflammation | Improved cognitive function; reduced iNOS activity |

| Cosmetic | Anti-inflammatory properties | Potential for treating sensitive skin conditions |

Mecanismo De Acción

Xanthotoxol ejerce sus efectos a través de varios objetivos y vías moleculares:

Compuestos similares:

Xanthotoxina (Metoxsalén): Un derivado metilado de this compound, conocido por su uso en fotoquimioterapia.

Bergapteno: Una furanocumarina con estructura química y propiedades biológicas similares.

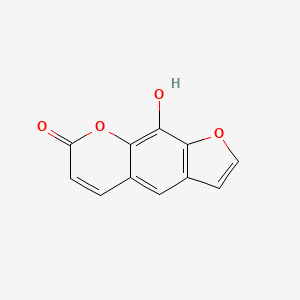

Singularidad de this compound: this compound es único debido a su grupo hidroxilo en la posición 8, que contribuye a sus distintas actividades biológicas, incluyendo sus potentes efectos antiinflamatorios y neuroprotectores .

Comparación Con Compuestos Similares

Xanthotoxin (Methoxsalen): A methylated derivative of xanthotoxol, known for its use in photochemotherapy.

Psoralen: Another furanocoumarin with similar biological activities, used in the treatment of skin disorders.

Bergapten: A furanocoumarin with similar chemical structure and biological properties.

Uniqueness of this compound: this compound is unique due to its hydroxyl group at the 8-position, which contributes to its distinct biological activities, including its potent anti-inflammatory and neuroprotective effects .

Actividad Biológica

Xanthotoxol, a compound derived from the plant Ruta species, particularly Ruta graveolens, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, metabolic pathways, and potential therapeutic applications of this compound based on recent research findings.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. A study investigated its impact on ischemia/reperfusion-induced damage in the brain. The results indicated that this compound treatment significantly reduced blood-brain barrier (BBB) disruption and lowered levels of pro-inflammatory mediators such as IL-1β, TNF-α, and nitric oxide (NO) in animal models. Additionally, it attenuated the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective mechanism against neuroinflammation and oxidative stress .

Sedative Activity

Research evaluating the central nervous system effects of this compound reported dose-dependent sedative effects in various animal models, including dogs, cats, and rodents. Doses ranging from 5 to 20 mg/kg resulted in observable sedative behavior, indicating potential applications in managing anxiety and sleep disorders .

2. Metabolism and Drug Interaction

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. A detailed study assessed its inhibitory effects on these enzymes using human liver microsomes. The findings revealed that this compound exhibited stronger inhibition of CYP3A4 (IC50 = 7.43 µM) compared to CYP1A2 (IC50 = 27.82 µM). This suggests that this compound could interact with other drugs metabolized by these enzymes, potentially leading to altered pharmacokinetics .

Kinetic Parameters

The metabolic kinetics of this compound followed Michaelis-Menten dynamics, with calculated at 0.55 nmol·min·mg and at 8.46 µM. The inhibition was characterized as noncompetitive for both CYP1A2 and CYP3A4 .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study focusing on extracts from Ruta montana highlighted the antimicrobial activity of this compound against various pathogens, suggesting its potential use as a natural antimicrobial agent .

4. Summary of Research Findings

5. Case Studies

Case Study: Neuroprotective Mechanism

In an experimental model of ischemic stroke, this compound was administered post-reperfusion. The treatment led to significant improvements in neurological scores and histopathological assessments compared to control groups, supporting its role as a neuroprotective agent.

Case Study: Sedative Properties

In a controlled trial involving rodents, varying doses of this compound were tested for sedative effects. The results indicated a clear dose-response relationship, paving the way for further exploration into its use for anxiety management.

Propiedades

IUPAC Name |

9-hydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVYQQGERKEAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173910 | |

| Record name | Xanthotoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthotoxol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2009-24-7 | |

| Record name | Xanthotoxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthotoxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthotoxol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthotoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHOTOXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RL486L8A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthotoxol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

251 - 252 °C | |

| Record name | Xanthotoxol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.